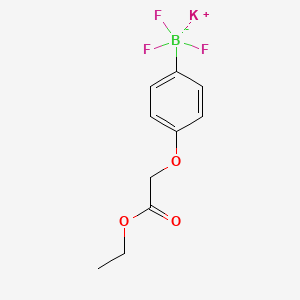

Ethyl phenoxyacetate-4-trifluoroborate potassium salt

CAS No.: 1150654-57-1

Cat. No.: VC3050475

Molecular Formula: C10H11BF3KO3

Molecular Weight: 286.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150654-57-1 |

|---|---|

| Molecular Formula | C10H11BF3KO3 |

| Molecular Weight | 286.1 g/mol |

| IUPAC Name | potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C10H11BF3O3.K/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14;/h3-6H,2,7H2,1H3;/q-1;+1 |

| Standard InChI Key | DHFZZPHCWFAYGB-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C=C1)OCC(=O)OCC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)OCC(=O)OCC)(F)(F)F.[K+] |

Introduction

Physical and Chemical Properties

Ethyl phenoxyacetate-4-trifluoroborate potassium salt is characterized by several distinct physical and chemical properties that contribute to its utility in organic synthesis. This section details the fundamental attributes that define this compound.

Structural Characteristics

Ethyl phenoxyacetate-4-trifluoroborate potassium salt features a phenyl ring with a trifluoroborate group at the para position and a phenoxyacetate ethyl ester group. The molecular structure combines an organotrifluoroborate unit, which provides stability and reactivity in coupling reactions, with an ester functionality that offers opportunities for further transformations. The compound's official IUPAC name is potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide, reflecting its complex structure . The trifluoroborate group is attached to the phenyl ring, creating a stable carbon-boron bond that is resistant to oxidation but reactive under specific catalytic conditions.

Molecular Information

The molecular formula of ethyl phenoxyacetate-4-trifluoroborate potassium salt is C₁₀H₁₁BF₃KO₃, with a calculated molecular weight of 286.10 g/mol . The compound exists as a solid at room temperature and belongs to the broader class of organotrifluoroborate compounds, which are characterized by their enhanced stability compared to other organoboron derivatives. These properties are summarized in Table 1, which provides a comprehensive overview of the compound's fundamental characteristics.

Table 1: Physical and Chemical Properties of Ethyl Phenoxyacetate-4-Trifluoroborate Potassium Salt

Alternative Nomenclature

The compound is known by several synonyms that reflect its chemical structure from different perspectives. These alternative names are often used in scientific literature and commercial contexts. According to PubChem data, the most common synonyms include:

-

Potassium (4-(2-ethoxy-2-oxoethoxy)phenyl)trifluoroborate

-

Potassium (4-{[(ethoxycarbonyl)methyl]oxy}phenyl)trifluoroborate

-

Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl]trifluoroborate

-

Borate(1-), [4-(2-ethoxy-2-oxoethoxy)phenyl]trifluoro-, potassium (1:1), (T-4)-

These nomenclature variations highlight different structural aspects of the compound while referring to the same chemical entity.

Synthesis and Preparation Methods

The preparation of ethyl phenoxyacetate-4-trifluoroborate potassium salt involves specific synthetic procedures that ensure high purity and yield. Understanding these methods is crucial for researchers looking to utilize this compound in their work.

General Synthetic Approaches

The synthesis of ethyl phenoxyacetate-4-trifluoroborate potassium salt typically follows the general method for preparing potassium organotrifluoroborates. This usually involves the conversion of a corresponding boronic acid or ester to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂) . The process involves nucleophilic substitution at the boron atom, where the hydroxyl groups of the boronic acid are replaced by fluoride ions, resulting in the formation of the stable trifluoroborate group.

Alternative Preparation Methods

Alternative methods for preparing potassium trifluoroborate compounds include:

-

Addition of Grignard reagents to trimethyl borate, followed by treatment with KHF₂

-

Metallation reactions followed by trapping with boron electrophiles and subsequent fluorination

While these methods are established for the general class of potassium trifluoroborates, their specific application to ethyl phenoxyacetate-4-trifluoroborate potassium salt would require adjustments to accommodate the phenoxyacetate functionality.

Chemical Reactions and Applications

Ethyl phenoxyacetate-4-trifluoroborate potassium salt participates in various chemical transformations that make it valuable in synthetic chemistry, particularly in the formation of carbon-carbon bonds.

Cross-Coupling Reactions

The primary application of ethyl phenoxyacetate-4-trifluoroborate potassium salt is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner . Potassium trifluoroborates have emerged as effective alternatives to boronic acids and esters in such reactions due to their enhanced stability and reactivity. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

The mechanism of these cross-coupling reactions typically follows a catalytic cycle involving:

-

Oxidative addition of the aryl halide to the palladium catalyst

-

Transmetalation with the trifluoroborate reagent

This process is particularly valuable because it allows for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance.

Photoredox Catalysis

Recent research has expanded the utility of potassium trifluoroborate compounds to include photoredox-catalyzed transformations. These reactions employ photocatalysts that, when excited by light, can facilitate single-electron transfer processes involving the trifluoroborate group . In the case of ethyl phenoxyacetate-4-trifluoroborate potassium salt, the photoredox activation would likely involve the oxidation of the trifluoroborate group to generate a radical species that can then participate in further transformations.

A specific example from related trifluoroborate chemistry involves the use of 4CzIPN (a photocatalyst) that, when excited by blue light, can oxidize a benzyl potassium trifluoroborate to generate a transient benzyl radical. This radical can then couple with other radical species to form new bonds . Similar pathways could be envisioned for ethyl phenoxyacetate-4-trifluoroborate potassium salt, expanding its synthetic utility.

Functional Group Compatibility

One of the advantages of organotrifluoroborate reagents is their compatibility with various functional groups. Ethyl phenoxyacetate-4-trifluoroborate potassium salt contains an ester functionality that remains stable under typical cross-coupling conditions. This allows for selective transformations at the trifluoroborate site while preserving the ester group for subsequent modifications.

The table below summarizes key reactions and applications of ethyl phenoxyacetate-4-trifluoroborate potassium salt and related organotrifluoroborates:

Table 2: Key Reactions and Applications of Organotrifluoroborates

Comparison with Related Compounds

Understanding how ethyl phenoxyacetate-4-trifluoroborate potassium salt compares to related compounds provides valuable context for its applications and properties.

Comparison with Other Potassium Trifluoroborates

The table below compares ethyl phenoxyacetate-4-trifluoroborate potassium salt with related compounds:

Table 3: Comparison of Ethyl Phenoxyacetate-4-Trifluoroborate Potassium Salt with Related Compounds

Advantages over Traditional Organoboron Reagents

Potassium trifluoroborates, including ethyl phenoxyacetate-4-trifluoroborate potassium salt, offer several advantages over traditional organoboron reagents such as boronic acids and esters:

-

Enhanced stability: The trifluoroborate group provides protection against oxidation and degradation, allowing for longer storage and handling under ambient conditions.

-

Crystalline nature: Many potassium trifluoroborates are crystalline solids, making them easier to purify, characterize, and handle.

-

Slow-release mechanism: In aqueous conditions, trifluoroborates slowly hydrolyze to the corresponding boronic acids, providing a controlled release of the active species during reactions.

-

Tolerant of functional groups: The mild conditions under which trifluoroborates react allow for compatibility with a wide range of functional groups .

These advantages make ethyl phenoxyacetate-4-trifluoroborate potassium salt a valuable reagent in synthetic chemistry, particularly for complex molecule synthesis where functional group compatibility is crucial.

Research Applications and Significance

Ethyl phenoxyacetate-4-trifluoroborate potassium salt has several significant applications in research and chemical synthesis that highlight its importance as a chemical reagent.

Method Development

The development of new synthetic methods often relies on model substrates that can help establish reaction conditions and scope. Ethyl phenoxyacetate-4-trifluoroborate potassium salt, with its distinct functional groups, can serve as a valuable test substrate for developing new cross-coupling methodologies or other transformations involving organotrifluoroborates.

Recent advances in photoredox catalysis have expanded the utility of potassium trifluoroborates by enabling radical pathways that complement traditional cross-coupling routes . These developments highlight the ongoing significance of compounds like ethyl phenoxyacetate-4-trifluoroborate potassium salt in advancing synthetic chemistry.

Analytical Characterization

The proper characterization of ethyl phenoxyacetate-4-trifluoroborate potassium salt is essential for confirming its identity and purity in research and applications.

Physical Properties

The physical properties of ethyl phenoxyacetate-4-trifluoroborate potassium salt, such as melting point, solubility, and appearance, are important for handling and using the compound in research settings. Based on general knowledge of potassium trifluoroborates, the compound is likely a crystalline solid with good stability under ambient conditions and solubility in polar solvents like water, methanol, and acetone.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume